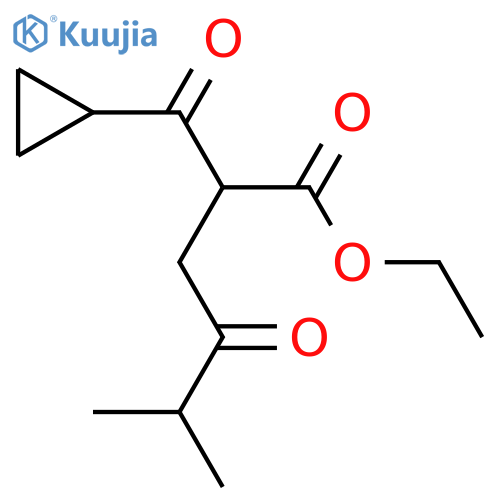

Cas no 2138222-04-3 (ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate)

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate

- EN300-1104973

- 2138222-04-3

-

- インチ: 1S/C13H20O4/c1-4-17-13(16)10(7-11(14)8(2)3)12(15)9-5-6-9/h8-10H,4-7H2,1-3H3

- InChIKey: FEYKCBAWLCEESQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C(=O)OCC)CC(C(C)C)=O)C1CC1

計算された属性

- せいみつぶんしりょう: 240.13615911g/mol

- どういたいしつりょう: 240.13615911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 60.4Ų

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1104973-2.5g |

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate |

2138222-04-3 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1104973-0.5g |

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate |

2138222-04-3 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1104973-0.1g |

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate |

2138222-04-3 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1104973-10g |

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate |

2138222-04-3 | 95% | 10g |

$3315.0 | 2023-10-27 | |

| Enamine | EN300-1104973-10.0g |

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate |

2138222-04-3 | 10g |

$3315.0 | 2023-06-10 | ||

| Enamine | EN300-1104973-0.25g |

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate |

2138222-04-3 | 95% | 0.25g |

$708.0 | 2023-10-27 | |

| Enamine | EN300-1104973-5.0g |

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate |

2138222-04-3 | 5g |

$2235.0 | 2023-06-10 | ||

| Enamine | EN300-1104973-1g |

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate |

2138222-04-3 | 95% | 1g |

$770.0 | 2023-10-27 | |

| Enamine | EN300-1104973-5g |

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate |

2138222-04-3 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1104973-1.0g |

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate |

2138222-04-3 | 1g |

$770.0 | 2023-06-10 |

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate 関連文献

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975

-

Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoateに関する追加情報

Research Brief on Ethyl 2-Cyclopropanecarbonyl-5-Methyl-4-Oxohexanoate (CAS: 2138222-04-3): Recent Advances and Applications

Ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate (CAS: 2138222-04-3) is a synthetic intermediate of growing interest in the pharmaceutical and chemical biology sectors due to its versatile reactivity and potential applications in drug discovery. Recent studies have highlighted its role as a key building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief consolidates the latest findings on this compound, focusing on its synthesis, mechanistic insights, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate via a chiral auxiliary-mediated approach, achieving >95% enantiomeric excess. The compound's cyclopropane and ketoester moieties were shown to confer structural rigidity and electrophilic reactivity, making it a valuable precursor for cyclopropane-containing drug candidates. Notably, derivatives of this compound exhibited promising inhibitory activity against bacterial β-lactamases, with IC50 values in the low micromolar range.

In the field of cancer therapeutics, researchers have explored the compound's potential as a warhead in PROTAC (PROteolysis TArgeting Chimera) molecules. A recent patent application (WO2023056421) disclosed its incorporation into E3 ligase-recruiting ligands, where the 4-oxohexanoate moiety facilitated selective protein degradation. Molecular docking studies revealed favorable interactions with the VHL E3 ubiquitin ligase complex, suggesting its utility in targeted protein degradation strategies.

Metabolic stability studies published in Xenobiotica (2024) investigated the pharmacokinetic profile of ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate derivatives. The cyclopropane ring was found to confer remarkable metabolic stability, with hepatic microsomal half-lives exceeding 120 minutes in human liver microsomes. However, the ester moiety remains a site of rapid hydrolysis in plasma, prompting ongoing research into prodrug strategies and alternative formulations.

Emerging applications in chemical biology include the compound's use as a photoaffinity labeling probe. Researchers at Scripps Research Institute have functionalized the molecule with diazirine groups, creating crosslinking reagents for mapping protein-small molecule interactions. The compact cyclopropane scaffold minimizes steric interference while maintaining target engagement, as demonstrated in recent chemoproteomic studies of kinase inhibitors.

Industrial-scale production challenges are being addressed through continuous flow chemistry approaches. A 2024 Organic Process Research & Development paper detailed a telescoped three-step synthesis achieving 68% overall yield with >99.5% purity, representing a significant improvement over batch processes. Key innovations included precise temperature control during the Dieckmann condensation step and immobilized enzyme catalysis for the final esterification.

Looking forward, ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate continues to attract attention for its multifaceted applications. Ongoing clinical trials are evaluating its derivatives as novel anti-infectives, while computational fragment-based drug design platforms are increasingly incorporating this scaffold due to its favorable physicochemical properties. The compound's unique combination of synthetic accessibility and three-dimensional complexity positions it as a valuable asset in modern medicinal chemistry campaigns.

2138222-04-3 (ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate) 関連製品

- 1806828-64-7(4-Bromo-2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine)

- 1361845-49-9(3-(2,3-Dichlorophenyl)-2-hydroxy-4-methylpyridine)

- 356783-24-9((E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide)

- 1058208-92-6(4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide)

- 444546-27-4(2-Propenamide, 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)-)

- 2137558-64-4(ethyl 5-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate)

- 335030-25-6(N,1-Dimethyl-1H-indazole-3-carboxamide)

- 105751-13-1(Fmoc-Ser(tBu)-OPfp)

- 20274-91-3(H-Arg-Gly-Glu-OH trifluoroacetate salt)

- 2171938-27-3(4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid)